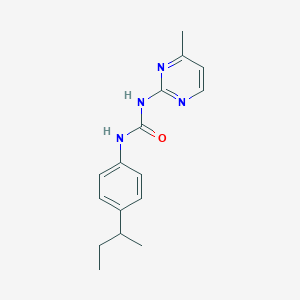
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide, also known as HPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPTC is a triazole-based compound that has been synthesized using a variety of methods.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and bioorganic chemistry. N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to exhibit antifungal activity against various fungal strains, including Aspergillus fumigatus and Candida albicans.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is not yet fully understood. However, studies have suggested that N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide may exert its antitumor and antifungal effects by inhibiting various enzymes, including topoisomerase I and II, and DNA polymerase. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide can induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been found to induce oxidative stress and apoptosis in cancer cells. Furthermore, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to inhibit the growth of fungal strains by disrupting the fungal cell wall and membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is its potent antitumor and antifungal activity. Additionally, N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is relatively easy to synthesize and can be modified to improve its potency and selectivity. However, one of the limitations of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide is its potential toxicity, which may limit its clinical applications.
Orientations Futures
There are several future directions for the study of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide. One of the directions is to investigate the structure-activity relationship of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide and its potential applications in other fields, such as agriculture and environmental science. Finally, the development of novel drug delivery systems for N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide may enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
N-(3-hydroxypropyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-5-carboxamide has been synthesized using various methods, including the reaction of 3-pyridinecarboxaldehyde with 3-aminopropyltriethoxysilane, followed by the reaction with 5-isocyanato-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3-aminopropyltriethoxysilane, followed by the reaction with 5-azido-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole, and finally, the reduction of the azide group to an amine group using sodium borohydride.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-N-(pyridin-3-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-6-2-5-17(9-10-3-1-4-13-7-10)12(19)11-8-14-16-15-11/h1,3-4,7-8,18H,2,5-6,9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERMVBUBGVFZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCCO)C(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5312688.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5312695.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-furamide](/img/structure/B5312697.png)
![N-cyclopropyl-1'-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312699.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5312717.png)
![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)
![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)

![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)